3-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key functional groups.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis would include the specific reactions used, the reagents and conditions required, and the yield of each step.Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including the arrangement of atoms and the lengths and angles of chemical bonds. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo. This could include reactions with various reagents under different conditions, and the study of reaction mechanisms.Physical And Chemical Properties Analysis
This would involve measuring properties such as melting point, boiling point, solubility, and spectral properties (IR, UV-Vis, NMR, MS). The compound’s stability under various conditions might also be studied.Scientific Research Applications
Antihyperglycemic Agents
Research into benzamide derivatives has led to the discovery of antihyperglycemic agents. For instance, 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives have been identified as promising candidates for treating diabetes mellitus. These compounds were developed following a structure-activity relationship study, highlighting their potential in managing blood sugar levels (Nomura et al., 1999).
Antimicrobial Activity
Another significant application is in the field of antimicrobial research. New pyridine derivatives incorporating benzothiazole motifs have been synthesized and shown to exhibit variable and modest activity against bacteria and fungi. This underscores the potential of benzamide derivatives in developing new antimicrobial agents (Patel et al., 2011).
Supramolecular Gelators
Benzamide derivatives have also been explored for their gelation properties. A series of N-(thiazol-2-yl)benzamide derivatives were investigated for their ability to form supramolecular gels, with some derivatives displaying gelation behavior towards ethanol/water and methanol/water mixtures. This research is crucial for developing new materials with specific mechanical and thermal properties (Yadav & Ballabh, 2020).
Anticancer Agents
Furthermore, benzamide derivatives have been evaluated for their anticancer properties. Derivatives such as 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide were designed and synthesized, demonstrating excellent in vivo inhibitory effects on tumor growth. This highlights the potential of these compounds in cancer therapy (Yoshida et al., 2005).
Neuroleptic Properties
Some benzamide derivatives have been found to exhibit neuroleptic properties, which could be beneficial in treating psychiatric disorders. For example, compounds like cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-methylaminobenzamide have shown potent and longer-lasting inhibitory effects on behaviors induced by apomorphine than classical neuroleptics, suggesting their use in treating psychosis (Usuda et al., 2004).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and environmental impact. It would also involve determining appropriate safety precautions for handling and disposal.
Future Directions
This could involve proposing further studies to learn more about the compound. This could include studies of its synthesis, reactions, mechanism of action, or applications.
I hope this general outline is helpful. If you have more specific questions about any of these topics, feel free to ask!
properties
IUPAC Name |
3-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-9-6-7-12(21-2)13-14(9)22-16(18-13)19-15(20)10-4-3-5-11(17)8-10/h3-8H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZQINNBSILJHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide |
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